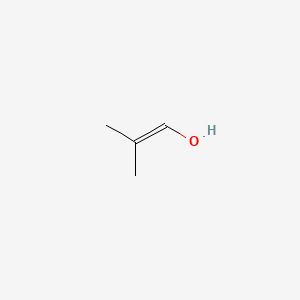2-Methyl-1-propenol
CAS No.: 56640-70-1
Cat. No.: VC18603394
Molecular Formula: C4H8O
Molecular Weight: 72.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 56640-70-1 |
|---|---|
| Molecular Formula | C4H8O |
| Molecular Weight | 72.11 g/mol |
| IUPAC Name | 2-methylprop-1-en-1-ol |
| Standard InChI | InChI=1S/C4H8O/c1-4(2)3-5/h3,5H,1-2H3 |
| Standard InChI Key | WVYSWPBECUHBMJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CO)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
2-Methyl-1-propenol, systematically named 2-methylprop-1-en-1-ol, belongs to the allylic alcohol family. Its structure features a double bond between the first and second carbon atoms (C1–C2) and a hydroxyl group (-OH) at C1, with a methyl branch at C2 (Figure 1). This configuration distinguishes it from saturated analogs like 2-methyl-1-propanol, which lacks the double bond .
Figure 1: Molecular structure of 2-methyl-1-propenol
The compound’s IUPAC name prioritizes the hydroxyl group’s position, resulting in the numbering scheme that places the double bond between C1 and C2.
Spectroscopic Data
Limited spectroscopic studies are available, but theoretical predictions suggest:
-
IR Spectroscopy: A strong O-H stretch near 3300 cm⁻¹ and C=C stretching at 1640–1680 cm⁻¹.
-
NMR: Expected signals include a triplet for the hydroxyl proton (δ 1.5–2.0 ppm), a doublet for the methyl group (δ 1.2 ppm), and vinyl protons (δ 4.5–5.5 ppm) .
Physicochemical Properties
Thermodynamic Parameters
Predicted properties based on computational models (e.g., COSMO-RS) include:
| Property | Value |
|---|---|
| Boiling Point | ≈ 97–102°C |
| Density (25°C) | 0.82–0.85 g/cm³ |
| LogP (Octanol-Water) | 0.8–1.2 |
| Water Solubility | 50–70 g/L (20°C) |
These values highlight moderate polarity and volatility, consistent with low-molecular-weight allylic alcohols .
Reactivity and Stability
The conjugated double bond and hydroxyl group make 2-methyl-1-propenol prone to:
-
Acid-Catalyzed Dehydration: Forms 2-methylpropene (isobutylene) under acidic conditions.
-
Oxidation: Yields 2-methylpropenal (methacrolein) via catalytic oxidation.
-
Polymerization: Risk of radical-initiated polymerization due to the allylic system .
Synthesis Pathways
Hydroformylation of Propene
A proposed route involves hydroformylation of propene with syngas (CO/H₂) in the presence of a rhodium catalyst, followed by reduction:
Biocatalytic Routes
Recent advances in enzyme engineering suggest potential for microbial production using modified E. coli strains expressing alcohol dehydrogenases, though yields remain suboptimal .
Applications and Industrial Relevance
Intermediate in Fine Chemicals
The compound’s α,β-unsaturated structure makes it valuable for synthesizing:
-
Pharmaceuticals: Precursor to β-blockers and anti-inflammatory agents.
-
Flavors and Fragrances: Imparts fruity notes in ester derivatives.
Polymer Chemistry
As a monomer, it could contribute to specialty polymers with enhanced thermal stability, though commercial adoption is limited by synthesis costs .
Research Gaps and Future Directions
The scarcity of empirical studies on 2-methyl-1-propenol underscores the need for:
-
Experimental Validation of computational property predictions.
-
Catalyst Development to improve synthesis efficiency.
-
Toxicokinetic Studies to establish exposure limits.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume